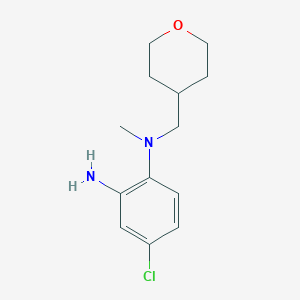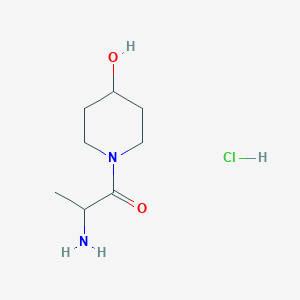
2-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride
Vue d'ensemble
Description
“2-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride” is a chemical compound with the CAS Number: 1220033-45-3 . It has a molecular weight of 222.71 . The IUPAC name for this compound is 1-(2-amino-2-methylpropanoyl)-4-piperidinol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O2.ClH/c1-9(2,10)8(13)11-5-3-7(12)4-6-11;/h7,12H,3-6,10H2,1-2H3;1H . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound has a molecular formula of C9H19ClN2O2 . More detailed physical and chemical properties are not available in the sources I have access to.Applications De Recherche Scientifique
1. Solid-State Characterization
- Research Focus : The study by Schmidt (2005) explores the solid-state characterization of two homologous local anaesthetic drugs, closely related to 2-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride. It includes thermal analysis, vibrational spectroscopy, powder X-ray diffractometry, solid-state NMR, and water-vapor sorption analysis. This research aids in understanding the physical and chemical properties of such compounds, essential for their application in pharmaceutical formulations (Schmidt, 2005).
2. Cognitive Performance Enhancement
- Research Focus : Fontana et al. (1997) and Marchetti et al. (2000) studied the effects of compounds structurally similar to this compound on rat spatial navigation and learning. These studies found that certain 5-HT4 receptor agonists can enhance cognitive performance, indicating potential applications in treating cognitive dysfunctions (Fontana et al., 1997), (Marchetti et al., 2000).
3. Synthesis and Structural Characterization
- Research Focus : Zeng Zhi-ming (2003) focused on the synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride, similar in structure to this compound. The study highlights methods for synthesizing such compounds and their structural determination, which is crucial for their application in various fields, including medicinal chemistry (Zeng Zhi-ming, 2003).
4. Neuroprotective Properties
- Research Focus : Chenard et al. (1995) investigated compounds including 1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, closely related to this compound, for their neuroprotective properties. They found that certain NMDA antagonists can protect neurons from glutamate toxicity, suggesting potential applications in neuroprotection and treatment of neurological disorders (Chenard et al., 1995).
5. Cytotoxic and Anticancer Agents
- Research Focus : Dimmock et al. (1998) synthesized a series of compounds structurally related to this compound, demonstrating significant cytotoxicity towards various cancer cells. This research underscores the potential of such compounds in developing new anticancer therapies (Dimmock et al., 1998).
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-1-(4-hydroxypiperidin-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-6(9)8(12)10-4-2-7(11)3-5-10;/h6-7,11H,2-5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYCKNOEJUXTAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Ethyl(4-piperidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398270.png)
![Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398271.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro-8-quinolinyl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398272.png)
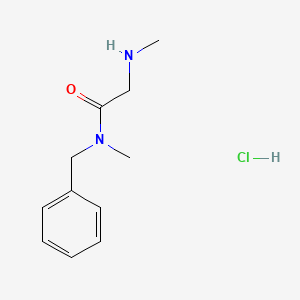

![(2S,4S)-4-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398278.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398280.png)
![2-[Ethyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398282.png)
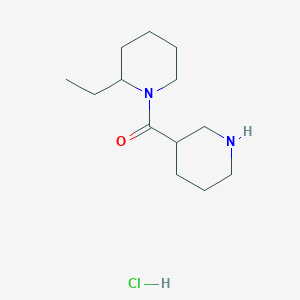
![Ethyl 3-amino-4-[3,4-dihydro-2(1H)-isoquinolinyl]-benzoate](/img/structure/B1398284.png)

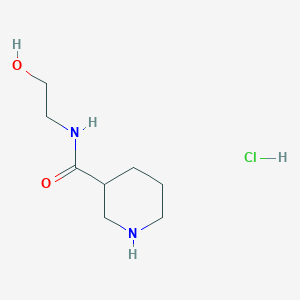
![(2S,4S)-4-[2-Bromo-4-(tert-pentyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398291.png)
